2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the CAS Number: 1189042-70-3. It has a molecular weight of 267.06 and its molecular formula is C12H15BFNO4 .
Synthesis Analysis
The synthesis of this compound involves several stages. In one method, potassium fluoride is used in tetrahydrofuran for 0.25h under an inert atmosphere. This is followed by a reaction with dicyclohexyl({2’,6’-dimethoxy-[1,1‘-biphenyl]-2-yl})phosphane and palladium diacetate in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H15BFNO4 . Unfortunately, detailed structural analysis information is not available in the search results.Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored sealed in a dry environment at 2-8°C. Its boiling point is predicted to be 361.0±32.0 °C and it has a density of 1.20±0.1 g/cm3 .Scientific Research Applications
Synthesis and Material Applications
A novel series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives, including compounds similar to the query chemical, have been synthesized. These compounds have been used to create boron-containing stilbene derivatives and boron-capped polyenes. Such materials are being explored for potential applications in new materials for Liquid Crystal Display (LCD) technology. Furthermore, these compounds are being investigated for their therapeutic potential in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Crystallographic and Conformational Studies
Compounds structurally related to the query chemical have been synthesized and studied using crystallography and density functional theory (DFT). This research provides insights into the molecular structures and physicochemical properties of these compounds, which is crucial for their potential applications in various scientific fields (Huang et al., 2021).
Polymer Synthesis
Research into the polymerization of related compounds using catalyst-transfer Suzuki-Miyaura coupling polymerization has been conducted. This method has been applied to synthesize polymers like poly(3-hexylthiophene) with a narrow molecular weight distribution and high regioregularity. Such polymers have potential applications in electronic materials and devices (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Similar compounds like 2-fluoro-3-nitrobenzoic acid are used as important raw materials and intermediates in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Mode of Action
Similar compounds like 2’-fluoro-3’-nitroacetophenone are used in a variety of research such as environmental studies and medical research where it has potential to treat hyperglycemia .
Biochemical Pathways
Similar compounds like methyl 2-fluoro-3-nitrobenzoate are used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development processes and chemical production processes .
Properties
IUPAC Name |
2-(2-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(10(8)14)15(16)17/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRPIYYFOPOLSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679591 | |
Record name | 2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189042-70-3 | |
Record name | 2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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